molecular formula C19H23N3O3 B2757889 2,5-dimethyl-N-((1-nicotinoylpiperidin-4-yl)methyl)furan-3-carboxamide CAS No. 1396813-47-0

2,5-dimethyl-N-((1-nicotinoylpiperidin-4-yl)methyl)furan-3-carboxamide

Cat. No.: B2757889
CAS No.: 1396813-47-0
M. Wt: 341.411
InChI Key: AKFCNPAMGSGLFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Dimethyl-N-((1-nicotinoylpiperidin-4-yl)methyl)furan-3-carboxamide (hereafter referred to as Compound X) is a synthetic furan-carboxamide derivative characterized by a 2,5-dimethylfuran core linked to a nicotinoyl-substituted piperidine moiety via a methylene bridge. Its molecular formula is C₁₉H₂₃N₃O₃, with a molecular weight of 341.41 g/mol. The compound has garnered attention for its antiviral properties, particularly against H5N1 influenza A viruses, attributed to its unique structural features:

  • Furan ring: The 2,5-dimethyl substitution enhances steric and electronic interactions with viral targets.
  • Nicotinoylpiperidinyl group: This moiety likely improves binding affinity to viral enzymes or host receptors.
  • Methylene linker: Facilitates optimal spatial orientation for target engagement .

Properties

IUPAC Name

2,5-dimethyl-N-[[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl]furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3/c1-13-10-17(14(2)25-13)18(23)21-11-15-5-8-22(9-6-15)19(24)16-4-3-7-20-12-16/h3-4,7,10,12,15H,5-6,8-9,11H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKFCNPAMGSGLFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NCC2CCN(CC2)C(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethyl-N-((1-nicotinoylpiperidin-4-yl)methyl)furan-3-carboxamide typically involves multiple steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution with Dimethyl Groups:

    Attachment of the Carboxamide Group: The carboxamide group can be introduced via the reaction of the furan derivative with an appropriate amine under dehydrating conditions.

    Coupling with Nicotinoylpiperidine: The final step involves coupling the carboxamide derivative with nicotinoylpiperidine using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2,5-dimethyl-N-((1-nicotinoylpiperidin-4-yl)methyl)furan-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The carboxamide group can be reduced to form amines or alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the furan ring or the piperidine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furanones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical properties:

  • Molecular Formula : C20H25N3O3S
  • Molecular Weight : 387.5 g/mol
  • CAS Number : 1234887-02-5

The structure features a furan ring, a piperidine moiety, and a nicotinoyl group, which contribute to its biological activity and interaction with various molecular targets.

2.1. Neurological Disorders

Research indicates that 2,5-dimethyl-N-((1-nicotinoylpiperidin-4-yl)methyl)furan-3-carboxamide may serve as a lead compound for developing drugs aimed at neurological disorders. Its interaction with nicotinic acetylcholine receptors suggests potential therapeutic effects in conditions such as Alzheimer's disease and schizophrenia .

2.2. Anti-inflammatory Activity

In vitro studies have shown that this compound exhibits anti-inflammatory properties by inhibiting specific pathways involved in inflammation. This makes it a candidate for treating chronic inflammatory diseases .

Comparative Analysis with Related Compounds

To better understand the potential of 2,5-dimethyl-N-((1-nicotinoylpiperidin-4-yl)methyl)furan-3-carboxamide, a comparative analysis with structurally similar compounds is useful:

Compound NameStructure HighlightsUnique Features
Compound AContains a pyridine ringPotential for different biological activity
Compound BLacks furan moietyReduced potency compared to target compound
Compound CIncorporates an additional methyl groupEnhanced solubility and bioavailability

5.1. Study on Neuroprotective Effects

A study published in a peer-reviewed journal evaluated the neuroprotective effects of the compound in animal models of neurodegeneration. Results indicated significant improvements in cognitive function and reduced neuronal death compared to control groups .

5.2. Anti-inflammatory Research

Another investigation focused on the anti-inflammatory properties of the compound, demonstrating its efficacy in reducing inflammation markers in vitro and in vivo models of arthritis .

Mechanism of Action

The mechanism of action of 2,5-dimethyl-N-((1-nicotinoylpiperidin-4-yl)methyl)furan-3-carboxamide involves its interaction with specific molecular targets. The nicotinoylpiperidine moiety may bind to nicotinic acetylcholine receptors, modulating their activity and influencing various physiological processes. The furan ring and carboxamide group may also contribute to the compound’s overall biological activity by interacting with other cellular targets and pathways.

Comparison with Similar Compounds

Structural and Functional Analogues

Furan-Carboxamide Derivatives with Varied Linkers

Evidence from RSC Adv. (2017) highlights the critical role of the linker and sulfur atom in antiviral activity. Compound X was compared to:

  • 1u : 2,5-Dimethyl-N-(4-phenylbutyl)furan-3-carboxamide
  • 1v : A sulfur-containing analogue of 1u

Key Findings :

  • Potency : Compound X (referred to as 1a in the study) exhibited superior inhibition of H5N1 (IC₅₀ = 0.8 µM) compared to 1u (IC₅₀ = 12.3 µM) and 1v (IC₅₀ = 9.5 µM).
  • Structural Insight: The absence of a sulfur atom and the shorter phenylbutyl linker in 1u/1v reduced target binding efficiency, underscoring the importance of the nicotinoylpiperidinyl group and methylene bridge in X .

Table 1. Antiviral Activity of Furan-Carboxamide Analogues

Compound Structure Modifications IC₅₀ (µM) Reference
Compound X (1a) Nicotinoylpiperidinyl-methyl linker 0.8
1u Phenylbutyl linker 12.3
1v Phenylbutyl linker + sulfur atom 9.5
Piperidine-Based Analogues

A structurally simplified analogue, 2,5-dimethyl-N-(piperidin-4-yl)furan-3-carboxamide (CAS 954571-50-7), lacks the nicotinoyl group. Key differences include:

  • Molecular Weight : 222.29 g/mol vs. 341.41 g/mol for X.
  • Bioactivity: The absence of the nicotinoyl group reduces target specificity, as evidenced by unpublished safety data indicating lower antiviral efficacy .
Thiazole- and Pyrimidine-Substituted Analogues
  • 7b: 2,5-Dimethyl-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]furan-3-carboxamide Structure: Incorporates a thiazole ring instead of a piperidine. Properties: Higher melting point (116–117°C) and distinct NMR shifts due to thiazole’s electron-withdrawing effects .
  • Pyrazolo[1,5-a]pyrimidin-7-amin Derivatives

    • Patent Application (EP19072220) : These derivatives, such as 2,5-dimethyl-N-[(pyridin-4-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine, prioritize pyrimidine cores for broad-spectrum antiviral use. However, their lack of a furan-carboxamide backbone limits direct comparison to X .

Physicochemical and Crystallographic Comparisons

  • Solubility: Compound X’s nicotinoyl group enhances hydrophilicity compared to the phenylbutyl-substituted 1u/1v, which exhibit higher lipophilicity (logP > 3.5 vs. 2.1 for X) .
  • Crystal Packing : Analogues like N-[3-(5-oxodibenzo[a,d]cycloheptenyl)phenyl]furan-3-carboxamide () form hydrogen-bonded dimers (C=O⋯H–N), whereas X’s piperidinyl group likely promotes intramolecular interactions, improving stability .

Biological Activity

2,5-Dimethyl-N-((1-nicotinoylpiperidin-4-yl)methyl)furan-3-carboxamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 2,5-dimethyl-N-((1-nicotinoylpiperidin-4-yl)methyl)furan-3-carboxamide can be described as follows:

  • Molecular Formula : C15H20N2O2
  • Molecular Weight : 260.34 g/mol

The compound features a furan ring, a carboxamide group, and a piperidine moiety substituted with a nicotinoyl group, which may contribute to its biological properties.

Research into the mechanisms of action of this compound suggests several potential pathways through which it exerts its effects:

  • Receptor Interaction : The nicotinoyl group may facilitate interaction with nicotinic acetylcholine receptors (nAChRs), which are implicated in various neurological functions.
  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or cellular signaling, although specific targets remain to be elucidated.

Anticancer Activity

Several studies have explored the anticancer potential of compounds with similar structural features. For instance:

  • A study on related furan derivatives indicated that they exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

Neuroprotective Effects

Given the presence of the nicotinoyl group, it is hypothesized that this compound may possess neuroprotective properties. Research has shown that nicotinic compounds can enhance cognitive function and protect against neurodegenerative diseases by modulating neurotransmitter release and reducing oxidative stress .

Anti-inflammatory Properties

Compounds with similar structures have demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This suggests that 2,5-dimethyl-N-((1-nicotinoylpiperidin-4-yl)methyl)furan-3-carboxamide could potentially reduce inflammation in various models .

Case Studies and Research Findings

StudyFindings
Study 1Investigated the cytotoxic effects of furan derivatives on cancer cells; showed significant inhibition of cell growth.
Study 2Explored neuroprotective effects of nicotinic compounds; found enhancement in cognitive function in animal models.
Study 3Examined anti-inflammatory properties; demonstrated reduction in cytokine levels in vitro.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and purification methods for this compound?

  • Methodological Answer : Synthesis typically involves coupling the furan-3-carboxamide moiety with the nicotinoylpiperidine derivative via reductive amination or carbodiimide-mediated coupling. Reaction conditions (e.g., solvent polarity, temperature, catalyst) must be optimized to minimize side products. For purification, column chromatography using gradients of ethyl acetate/hexane or reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) is effective. Structural validation requires LC-MS for molecular weight confirmation and ¹H/¹³C NMR to verify regioselectivity and substituent positions .

Q. How can spectroscopic techniques characterize this compound’s structure?

  • Methodological Answer :

  • NMR : ¹H NMR identifies methyl groups (δ 2.1–2.5 ppm) and aromatic protons (δ 6.5–8.5 ppm). ¹³C NMR confirms carbonyl groups (δ 165–175 ppm) and heterocyclic carbons.
  • Mass Spectrometry : High-resolution MS (HRMS) determines the exact mass (e.g., [M+H]⁺ at m/z 411.56).
  • FT-IR : Peaks at ~1650 cm⁻¹ (amide C=O) and ~3100 cm⁻¹ (aromatic C-H) confirm functional groups .

Q. What computational tools predict its physicochemical properties?

  • Methodological Answer : Use tools like Schrödinger’s QikProp or SwissADME to calculate logP (lipophilicity), polar surface area (PSA), and solubility. Molecular dynamics simulations (e.g., GROMACS ) model conformational stability. PubChem’s database provides comparative data for structurally related carboxamides .

Advanced Research Questions

Q. How to resolve contradictions between in vitro and in vivo pharmacokinetic data?

  • Methodological Answer : Discrepancies may arise from metabolic instability or poor membrane permeability. Perform hepatic microsomal assays to assess metabolic clearance. Use Caco-2 cell monolayers to evaluate intestinal absorption. If in vivo bioavailability is low, consider prodrug strategies (e.g., esterification of polar groups) or nanoformulation (liposomes, PLGA nanoparticles) to enhance delivery .

Q. What experimental design optimizes reaction yield and selectivity?

  • Methodological Answer : Apply Design of Experiments (DoE) methodologies (e.g., Box-Behnken or factorial designs) to test variables: catalyst loading (0.5–5 mol%), temperature (25–80°C), and solvent polarity (DMF vs. THF). Response surface models identify optimal conditions. For stereoselective synthesis, chiral HPLC or circular dichroism (CD) monitors enantiomeric excess .

Q. How to analyze its potential as a kinase inhibitor or antimicrobial agent?

  • Methodological Answer :

  • Kinase Assays : Use fluorescence-based (e.g., ADP-Glo™) or radioactive (³²P-ATP) assays against target kinases (e.g., EGFR, JAK2). IC₅₀ values are derived from dose-response curves.
  • Antimicrobial Screening : Conduct broth microdilution (CLSI guidelines) for MIC/MBC determination. Synergy with existing antibiotics (e.g., β-lactams) is tested via checkerboard assays. Mechanistic studies include membrane permeability assays (SYTOX Green) and biofilm inhibition .

Q. What strategies validate target engagement in cellular models?

  • Methodological Answer : Employ cellular thermal shift assays (CETSA) to confirm target binding. CRISPR/Cas9 knockout of the putative target protein assesses phenotypic rescue. For imaging, synthesize a fluorescent probe (e.g., BODIPY-conjugated derivative) and track subcellular localization via confocal microscopy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.